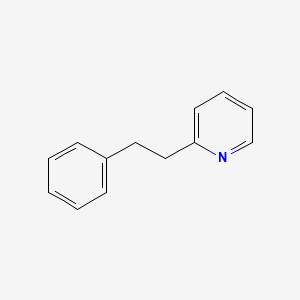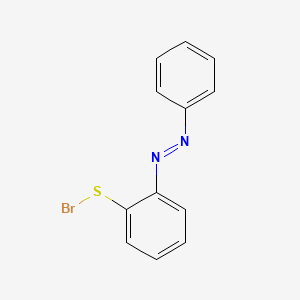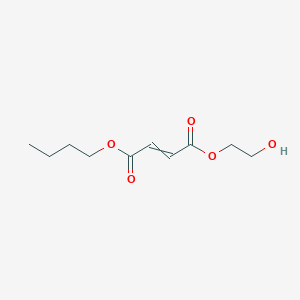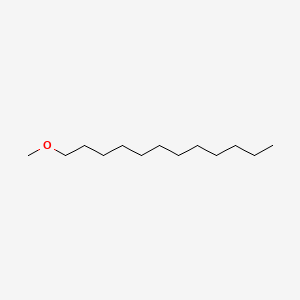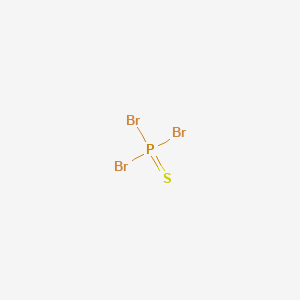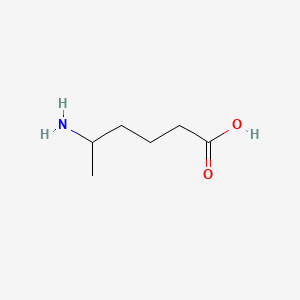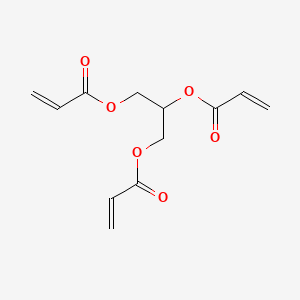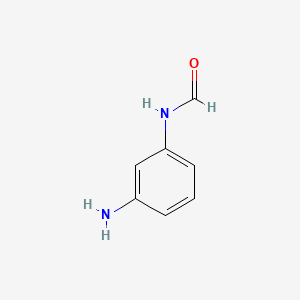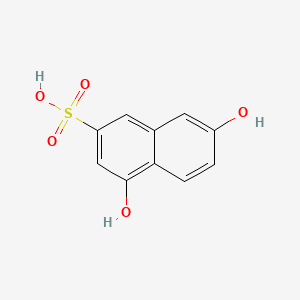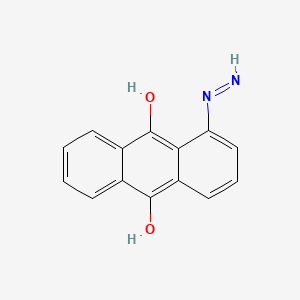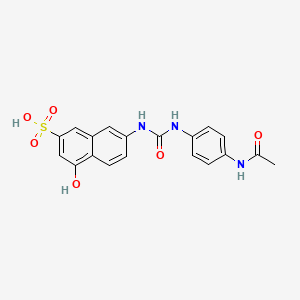
2-オキソプロピルベンゾエート
概要
説明
2-Oxopropyl benzoate, also known as 1-(Benzoyloxy)-2-propanone, is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a mono-isotopic mass of 178.062988 Da .
Molecular Structure Analysis
The molecular structure of 2-Oxopropyl benzoate consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has been suggested that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .
Chemical Reactions Analysis
The chemical reactions of 2-Oxopropyl benzoate have been explored in several studies. For example, reactions of N-isocyaniminotriphenylphosphorane with 2-oxopropyl benzoate in the presence of 3-phenyl-2-propynoic acid and primary amines proceeded smoothly at room temperature and in neutral conditions to afford sterically congested 1,3,4-oxadiazole derivatives .
Physical And Chemical Properties Analysis
2-Oxopropyl benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±25.0 °C at 760 mmHg, and a flash point of 131.7±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, 4 freely rotating bonds, and a polar surface area of 43 Å2 .
科学的研究の応用
抗酸化活性
2-オキソプロピルベンゾエート: は、抗酸化剤としての可能性が研究されています。抗酸化物質は、癌や心臓病などの慢性疾患につながる可能性のある酸化ストレスから細胞を保護する上で非常に重要です。 この化合物は、電子を供与し、フリーラジカルを中和する能力があるため、新しい抗酸化療法の開発におけるさらなる研究の対象となっています .
抗癌特性
研究によると、2-オキソプロピルベンゾエート誘導体は抗癌特性を示すことが示されています。特に、特定の誘導体は、乳癌 MCF-7 細胞株およびヒト前骨髄球性白血病 HL-60 に対して細胞毒性を示しました。 これは、この化合物が新しい化学療法薬の開発のための出発点になる可能性があることを示唆しています .
スキンケアへの応用
その化学構造により、2-オキソプロピルベンゾエートはスキンケアにおいて有益な作用を及ぼす可能性があります。類似の構造を持つ化合物は、皮膚の病気の治療や皮膚の健康を維持するために望ましい、抗炎症および抗菌作用を持つことが知られています。 これは、化粧品製剤や皮膚科治療のための注目すべき化合物となっています .
胃腸活動
この化合物の胃腸の健康への潜在的な影響は、もう一つの注目すべき分野です。 この化合物は、さまざまな消化器疾患の治療研究に使用できる可能性があります。その抗炎症および抗菌特性は、過敏性腸症候群(IBS)や炎症性腸疾患(IBD)などの状態の管理に役立ちます .
記憶力向上
2-オキソプロピルベンゾエート: は、認知機能の向上にも役割を果たす可能性があります。同様のプロファイルを持つ化合物は、神経保護作用と関連付けられており、記憶力向上能力が研究されています。 これは、神経変性疾患や加齢に伴う認知機能の低下を治療するための使用可能性を開きます .
局所接着剤および消毒剤活性
最後に、この化合物の局所接着剤および消毒剤としての可能性は注目に値します。その化学的特性により、医療用接着剤や消毒剤に適しており、創傷治癒と感染予防に貢献します。 このアプリケーションは、外科的手術や高度な包帯材の作成に特に役立ちます .
将来の方向性
作用機序
Target of Action
The primary target of 2-Oxopropyl benzoate is the Replicase polyprotein 1ab . This protein is found in the SARS-CoV virus and plays a crucial role in the replication of the virus .
Mode of Action
It is known that the compound interacts with the replicase polyprotein 1ab, potentially inhibiting its function .
Biochemical Pathways
It is known that ester linkages, such as those found in 2-oxopropyl benzoate, are essential for several biochemical pathways due to their ability to be easily cleaved by esterases .
Result of Action
It is known that the compound has potential antioxidant and anticancer properties . For example, the compound has shown cytotoxic activity against breast cancer MCF-7 cell lines and human promyelocytic leukemia HL-60 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxopropyl benzoate. For example, pH levels can affect the growth kinetics of yeasts in the presence of benzoate . Additionally, the presence of dissolved oxygen and the composition of the wastewater can influence the normal microflora of a wastewater treatment plant, which might be involved in the degradation of benzoate .
特性
IUPAC Name |
2-oxopropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJANSRGIKCRCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216743 | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6656-60-6 | |
| Record name | 1-(Benzoyloxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(benzoyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, acetylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-oxopropyl benzoate in organic synthesis?
A1: 2-Oxopropyl benzoate is a versatile building block in organic synthesis, predominantly employed in multi-component reactions to synthesize various heterocyclic compounds. For example, it reacts with 1,1,3,3-tetramethylbutyl isocyanide and aromatic carboxylic acids to yield fully substituted propane dibenzoate derivatives in water. [] It also serves as a key component in synthesizing fully substituted 1,3,4-oxadiazoles via reactions with N-isocyanimino-triphenylphosphorane and aromatic carboxylic acids. [, ]
Q2: Are there any environmentally friendly synthetic protocols utilizing 2-oxopropyl benzoate?
A2: Yes, researchers have developed efficient, green protocols for reactions involving 2-oxopropyl benzoate. For instance, the synthesis of 1,3,4-oxadiazoles using 2-oxopropyl benzoate, N-isocyanimino-triphenylphosphorane, and aromatic carboxylic acids can be carried out in water at room temperature. This method offers advantages such as a simple procedure, high yields, and the absence of volatile or hazardous organic solvents. []
Q3: What is the role of the adamantyl moiety in derivatives of 2-oxopropyl benzoate?
A3: Studies show that incorporating an adamantyl group into the 2-oxopropyl benzoate structure, forming compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates, can lead to interesting properties. These derivatives have shown potential antioxidant and anti-inflammatory activities. The adamantyl group likely influences the crystal packing system and overall conformation of the molecule, contributing to these observed bioactivities. []
Q4: Have any studies investigated the degradation of 2-oxopropyl benzoate-containing polymers?
A4: Yes, research on hydrolytically degradable polymer micelles for drug delivery has investigated the behavior of polymers containing 2-oxopropyl benzoate moieties. Specifically, the degradation of poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-PEGMA), PHB] was studied. The research demonstrated how structural rearrangements, induced by crosslinking and esterase-responsive strategies, impacted the drug release profile of these micelles. []
Q5: Is there evidence of 2-oxopropyl benzoate derivatives being investigated in a biological context?
A5: While the provided research primarily focuses on the synthetic utility of 2-oxopropyl benzoate, one study investigated the use of cholesteryl 4-(2-oxopropyl)benzoate (Opb-Chol) in hydrolytically degradable polymer micelles for drug delivery. This research explored how the release of Opb-Chol influenced the micelle structure and drug release kinetics, highlighting a potential application of 2-oxopropyl benzoate derivatives in a biological setting. []
Q6: What are the key structural features of 2-oxopropyl benzoate and its derivatives?
A6: 2-Oxopropyl benzoate itself contains a benzoate ester group connected to a 2-oxopropyl moiety (also known as an acetonyl group). Modifications to this core structure, such as incorporating halogens on the benzoate ring or attaching bulky groups like adamantyl to the 2-oxopropyl chain, are common strategies to tune the reactivity and properties of the resulting derivatives. [, , ]
Q7: What analytical techniques are commonly used to characterize 2-oxopropyl benzoate and its derivatives?
A7: Standard characterization techniques are employed to confirm the structure and purity of 2-oxopropyl benzoate derivatives. These include:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the compound's structure, including the type and connectivity of atoms. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further structural information. []
- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and potential for intermolecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

